molecular formula C24H32N2O4 B2529676 1-(4-(3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone CAS No. 691388-10-0

1-(4-(3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

Cat. No.: B2529676
CAS No.: 691388-10-0
M. Wt: 412.53
InChI Key: PVHHTONNYMOBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C24H32N2O4 and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Evaluation and Computational Studies

  • Antipsychotic Potential : Compounds with structures closely related to the query chemical have been evaluated for antipsychotic activity. Studies have found that certain derivatives exhibit significant anti-dopaminergic and anti-serotonergic activity in behavioral models. These findings were supported by docking studies and QSAR analysis, suggesting their potential in designing antipsychotic drugs (Bhosale et al., 2014).

Synthesis and Characterization of Novel Derivatives

  • Novel Dihydropyrimidinone Derivatives : Research on enaminones and their conversion to dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been conducted. These compounds were synthesized using efficient methods and characterized, highlighting the chemical versatility of piperazine derivatives (Bhat et al., 2018).

Antagonistic Properties for Pain Management

  • σ1 Receptor Antagonist : A pyrazole derivative, structurally similar to the compound of interest, has been identified as a potential clinical candidate for pain treatment due to its σ1 receptor antagonistic properties. The compound exhibited excellent solubility and pharmacokinetic profiles, indicating its potential for clinical development (Díaz et al., 2020).

Anti-Cancer Activity

  • O-Arylated Diazeniumdiolates : Compounds with mechanisms related to the release of nitric oxide upon activation have shown broad-spectrum anti-cancer activity in various rodent cancer models. This class of drugs demonstrates promise in selectively targeting tumors with minimal toxicity to normal tissues (Keefer, 2010).

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Piperazine derivatives are a topic of ongoing research due to their wide range of biological and pharmaceutical activity .

Properties

IUPAC Name

1-[4-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-17-5-7-22(18(2)13-17)26-11-9-25(10-12-26)15-21(28)16-30-23-8-6-20(19(3)27)14-24(23)29-4/h5-8,13-14,21,28H,9-12,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHHTONNYMOBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.